molecular formula C8H15N3O B13276442 1-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-2-ol

1-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-2-ol

Cat. No.: B13276442
M. Wt: 169.22 g/mol
InChI Key: MBJPTKHRMUKMEX-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 1-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-2-ol typically involves multi-step reactions. One common method includes the reaction of 1-methyl-1H-pyrazole with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

1-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-2-ol can be compared with other pyrazole derivatives, such as:

    1-Methyl-1H-pyrazole: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.

    1-Amino-1H-pyrazole: Contains an amino group but lacks the additional methyl and hydroxyl groups, which can affect its biological activity and solubility.

    1-Hydroxy-1H-pyrazole:

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-amino-2-methyl-1-(2-methylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H15N3O/c1-8(2,12)7(9)6-4-5-10-11(6)3/h4-5,7,12H,9H2,1-3H3

InChI Key

MBJPTKHRMUKMEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=NN1C)N)O

Origin of Product

United States

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